(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that features multiple functional groups, including a purine base, an oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. Key steps may include:
- Formation of the purine base.
- Introduction of the oxadiazole ring.
- Attachment of the piperazine moiety.
- Final coupling with (Z)-but-2-enedioic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the hydroxy group.
Reduction: Reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to a more saturated ring structure.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Oxadiazole derivatives: Compounds with similar ring structures used in medicinal chemistry.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88338-43-6 |
---|---|
Molecular Formula |
C27H36N8O12 |
Molecular Weight |
664.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H28N8O4.2C4H4O4/c1-23-6-8-26(9-7-23)5-4-15-21-14(22-31-15)10-13(28)11-27-12-20-17-16(27)18(29)25(3)19(30)24(17)2;2*5-3(6)1-2-4(7)8/h12-13,28H,4-11H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
SGOMKXWZITWAPK-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCC2=NC(=NO2)CC(O)CN3C4=C(N(C(=O)N(C4=O)C)C)N=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCC2=NC(=NO2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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